molecular formula C13H15N B8675505 N-methyl-1-(1-methylnaphthalen-2-yl)methanamine

N-methyl-1-(1-methylnaphthalen-2-yl)methanamine

Cat. No.: B8675505
M. Wt: 185.26 g/mol
InChI Key: IWNLGJRCSYPIEV-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methylnaphthalen-2-yl)methanamine is an aromatic amine that consists of a naphthalene core with a methyl group and an aminomethyl group attached to it. This compound is known for its versatility and is used in various fields such as organic synthesis, pharmaceutical research, analytical chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the formaldehyde and methylamine form an iminium ion intermediate that reacts with the naphthalene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methyl and aminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene compounds .

Scientific Research Applications

N-methyl-1-(1-methylnaphthalen-2-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be compared with other similar compounds such as:

    N-Methyl-1-naphthalenemethylamine: This compound has a similar structure but lacks the additional methyl group on the naphthalene ring.

    1-Methyl-1-naphthalenemethylamine: Another similar compound, differing in the position of the methyl group.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescent dye and its role in the synthesis of important pharmaceutical compounds highlight its versatility and significance in various fields .

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-methyl-1-(1-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C13H15N/c1-10-12(9-14-2)8-7-11-5-3-4-6-13(10)11/h3-8,14H,9H2,1-2H3

InChI Key

IWNLGJRCSYPIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 20(b), except substituting N,1-dimethylnaphthalene-2-carboxamide (0.3 g, 1.5 mmole) for the N,3-dimethylindene-2-carboxamide, the title compound (0.1 g, 36%) was prepared as a colorless oil: MS (ES) m/e 186 (M+H)+.
[Compound]
Name
20(b)
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reactant
Reaction Step One
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0.3 g
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reactant
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Yield
36%

Synthesis routes and methods II

Procedure details

According to the procedure of Preparation 20 (b), except substituting N,1-dimethylnaphthalene-2-carboxamide (0.3 g, 1.5 mmole) for the N,3-dimethylindene-2-carboxamide, the title compound (0.1 g, 36%) was prepared as a colorless oil: MS (ES) m/e 186 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Yield
36%

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